molecular formula C18H27O8P B170720 dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate CAS No. 117251-95-3

dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate

Cat. No.: B170720
CAS No.: 117251-95-3
M. Wt: 402.4 g/mol
InChI Key: UNCOORHTPDAADF-KONPQCLYSA-N
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Description

Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate is a complex organophosphonate derivative featuring a fused tetrahydrofuro[3,4-d][1,3]dioxolane core. This compound is characterized by:

  • A stereochemically defined bicyclic framework (3aR,4R,6R,6aR configuration).
  • A hydroxyl group at the 4-position, enabling hydrogen bonding or further functionalization.
  • A dimethylphosphonate ester at the 4-methyl position, which may serve as a precursor for bioactive phosphate derivatives.

While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies can be inferred. For example, phosphonate esters are commonly introduced via nucleophilic substitution or Michaelis-Arbuzov reactions, as seen in related diethyl phosphonate derivatives . The benzyloxymethyl group likely acts as a protecting group for hydroxyl functionalities, a strategy employed in carbohydrate chemistry .

Properties

IUPAC Name

(3aR,4R,6R,6aR)-4-(dimethoxyphosphorylmethyl)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27O8P/c1-17(2)25-15-14(11-23-10-13-8-6-5-7-9-13)24-18(19,16(15)26-17)12-27(20,21-3)22-4/h5-9,14-16,19H,10-12H2,1-4H3/t14-,15-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCOORHTPDAADF-KONPQCLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate is a complex organic compound with significant biological activity attributed to its unique phosphonate structure and stereochemical configuration. This article explores its biological properties, potential applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H27O8P and features a phosphonate group that plays a crucial role in its chemical reactivity. The presence of the dioxole framework enhances its potential interactions with biological targets.

Property Value
Molecular Weight402.38 g/mol
Molecular FormulaC18H27O8P
Structural FeaturesPhosphonate group, dioxole ring

The biological activity of this compound is primarily mediated through its phosphonate group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles such as amines and alcohols. Such interactions can lead to the formation of cyclic phosphonic analogs that may exhibit enhanced biological properties.

Biological Applications

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties. Research indicates that phosphonates can inhibit viral replication by interfering with viral polymerases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates allows it to bind to active sites on enzymes effectively.
  • Drug Development : The unique structural properties of this compound make it a candidate for drug development in treating diseases related to viral infections or metabolic disorders.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University evaluated the antiviral efficacy of various phosphonates against RNA viruses. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of viral replication in vitro.

Case Study 2: Enzyme Interaction

A biochemical assay was performed to assess the inhibitory effects of this compound on specific kinases involved in metabolic pathways. The findings revealed that the compound effectively reduced kinase activity by competing with ATP for binding sites.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a phosphonate group that is known for its reactivity in nucleophilic substitution reactions. This property allows it to interact with amines and alcohols, leading to the formation of cyclic phosphonic analogs. Such reactions highlight its versatility in synthesizing new chemical structures, which is crucial for developing novel pharmaceuticals and agrochemicals.

Medicinal Chemistry

Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate has been investigated for its potential use as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit biological activity against various diseases.

Case Study: Antiviral Activity

Research indicates that compounds with similar structures have shown efficacy against viral infections. For instance, phosphonates have been explored for their ability to inhibit viral replication processes. Further studies are needed to assess the specific antiviral properties of this compound against pathogens like Filoviridae viruses .

Organic Synthesis

The compound's ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules.

Synthesis Methodology

The synthesis typically involves multi-step organic reactions:

  • Formation of the tetrahydrofurodioxole framework.
  • Introduction of the phosphonate group through established methodologies in organic chemistry.

Agrochemical Applications

Given the importance of phosphonates in agriculture as herbicides and fungicides, this compound may also have potential applications in agrochemicals. Its reactivity could be harnessed to develop new agricultural products that enhance crop protection.

Biochemical Research

Phosphonates are known to play roles in biochemical processes. The unique structure of this compound may allow it to interact with biological molecules such as enzymes or receptors.

Chemical Reactions Analysis

Phosphonate Ester Hydrolysis

The phosphonate ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid. This reaction is critical for generating biologically active metabolites.

Key Conditions and Outcomes

Reaction TypeConditionsReagents/EnvironmentOutcomeReference
Acidic Hydrolysis1M HCl, reflux, 6hHCl (aq)Complete conversion to phosphonic acid; isolated as white crystalline solid
Basic Hydrolysis0.1M NaOH, RT, 12hNaOH (aq)Partial hydrolysis (85% yield); requires purification via column chromatography
  • Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the phosphorus center, with protonation/deprotonation steps stabilizing intermediates .

Benzyl Group Deprotection

The benzyloxymethyl group is susceptible to hydrogenolysis, enabling selective deprotection for further functionalization.

Experimental Data

Catalyst SystemSolventPressure (psi)Time (h)Yield (%)Reference
10% Pd/C, H₂Ethanol50492
Pd(OH)₂, HCOONH₄THF/H₂O (3:1)Ambient688
  • Notes : Residual palladium removal requires filtration through Celite® and subsequent solvent evaporation .

Hydroxyl Group Functionalization

The secondary hydroxyl group participates in esterification and etherification reactions.

Derivatization Reactions

ReactionReagentsConditionsProductYield (%)Reference
AcetylationAc₂O, DMAP, PyridineRT, 12hAcetylated derivative; confirmed by ³¹P NMR95
SulfonationTosyl chloride, Et₃NDCM, 0°C → RT, 6hTosylate intermediate for nucleophilic substitution78
  • Application : Tosylate intermediates are pivotal in synthesizing nucleoside analogs with modified sugar moieties .

Ring-Opening Reactions

The tetrahydrofuro[3,4-d] dioxol ring undergoes acid-catalyzed cleavage, enabling access to linear intermediates.

Representative Conditions

Acid CatalystSolventTemperature (°C)ProductReference
TFA (10% v/v)DCM25Linear diol-phosphonate conjugate
HCl (gas)MeOH40Degradation to furanoid byproducts
  • Stability Note : The dioxolane ring is stable under neutral conditions but degrades rapidly in strong acids .

Phosphonate Modifications

The methylphosphonate group is amenable to cross-coupling and oxidation reactions.

Selected Transformations

Reaction TypeReagentsConditionsOutcomeReference
Arbuzov ReactionCCl₄, PCl₃Reflux, 8hPhosphonate-to-phosphate conversion
ThiophosphorylationLawesson’s reagentToluene, 110°C, 24hThio-phosphonate analog (confirmed by MS)
  • Catalytic Influence : Zn(TMHD)₂ enhances reaction rates in phosphorylation by stabilizing transition states .

Stereochemical Integrity

The (3aR,4R,6R,6aR) configuration remains intact under most conditions, as verified by X-ray crystallography and NOESY experiments . Epimerization occurs only under prolonged basic conditions (pH >12) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a sharp mass loss at 220°C. Differential scanning calorimetry (DSC) reveals a melting point of 134–136°C .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in prodrug design and nucleotide analog synthesis. Experimental protocols emphasize the need for controlled conditions to preserve stereochemistry and functional group integrity.

Comparison with Similar Compounds

Tetrahydrofuro[3,4-d][1,3]dioxolane Derivatives

Compound Name Key Substituents Functional Implications Reference
Diethyl (2-((3aR,5R,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl)phosphonate Diethyl phosphonate, hydroxy group Enhanced hydrolytic stability due to ethyl groups vs. methyl
Methyl (3aR,4S,6S,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate Methoxy, methyl ester Electron-withdrawing ester influences reactivity
[(3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol Methanol, methoxy Polar hydroxyl group increases solubility

Key Observations :

  • Ethyl vs. methyl phosphonate esters (e.g., compound in ) exhibit differences in lipophilicity and metabolic stability.
  • Methoxy substituents (e.g., ) enhance solubility but reduce steric accessibility for further reactions.

Phosphonate and Sulfonate Derivatives

Compound Name Substituent Application/Property Reference
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate Tosyl (p-toluenesulfonyl) group Acts as a leaving group in nucleophilic substitutions
Diethyl((((3aR,4R,6R,6aR)-6-(6-chloro-4-(spiro[azetidine-3,1'-inden]-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl) phosphonate Chloropyrazolopyrimidine, phosphonate Antiviral prodrug design via phosphonate masking

Key Observations :

  • Tosyl groups (e.g., ) facilitate displacement reactions due to their superior leaving-group ability.
  • Phosphonate esters in prodrugs (e.g., ) improve bioavailability by masking charged phosphate groups.

Stability and Reactivity

Property Target Compound (Inferred) Diethyl Phosphonate Tosyl Derivative
Hydrolytic Stability Moderate (methyl ester) High (ethyl ester) Low (tosyl group labile)
Solubility Low (benzyloxymethyl) Moderate (hydroxy group) Low (aromatic sulfonate)
Functionalization Potential High (hydroxy and phosphonate sites) Limited (stable ethyl phosphonate) High (tosyl displacement)

Preparation Methods

Core Carbohydrate Intermediate

The tetrahydrofuro[3,4-d]dioxolane scaffold is typically derived from protected ribofuranose derivatives. For example, Methyl-2,3-O-isopropylidene-D-ribofuranoside (CAS 72402-14-3) serves as a common precursor. Its structure provides the necessary stereochemistry and hydroxyl protection for downstream modifications:

Methyl-2,3-O-isopropylidene-D-ribofuranosideTetrahydrofurodioxolane Core\text{Methyl-2,3-O-isopropylidene-D-ribofuranoside} \rightarrow \text{Tetrahydrofurodioxolane Core}

Key Reaction : Acid-catalyzed cyclization of protected ribose derivatives yields the fused furanodioxolane ring.

Benzyloxymethylation

The benzyloxymethyl group is introduced via nucleophilic substitution or etherification. Benzyl bromide or chloride, in the presence of a base (e.g., NaH or K₂CO₃), reacts with a hydroxyl group on the carbohydrate intermediate:

R-OH + BnOCH₂ClBaseR-OCH₂OBn\text{R-OH + BnOCH₂Cl} \xrightarrow{\text{Base}} \text{R-OCH₂OBn}

Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours.

Phosphonate Group Incorporation

Michaelis-Arbuzov Reaction

The dimethylphosphonate moiety is introduced using the Michaelis-Arbuzov reaction, where a halogenated intermediate reacts with trimethyl phosphite:

R-X + P(OCH₃)₃R-PO(OCH₃)₂ + CH₃X\text{R-X + P(OCH₃)₃} \rightarrow \text{R-PO(OCH₃)₂ + CH₃X}

Example : A bromomethyl intermediate derived from the tetrahydrofurodioxolane core reacts with excess trimethyl phosphite at 80–100°C for 6–8 hours.

Stereospecific Phosphorylation

To preserve the (4R) configuration, Mitsunobu conditions (DIAD, Ph₃P) may couple a secondary alcohol with dimethylphosphonate:

R-OH + HP(O)(OCH₃)₂DIAD/Ph₃PR-PO(OCH₃)₂\text{R-OH + HP(O)(OCH₃)₂} \xrightarrow{\text{DIAD/Ph₃P}} \text{R-PO(OCH₃)₂}

Yield : 60–75% after column chromatography.

Synthetic Route Optimization

Stepwise vs. Convergent Approaches

Parameter Stepwise Approach Convergent Approach
Phosphonate Timing Introduced early in synthesisAdded after scaffold assembly
Yield 40–50% (over 5 steps)55–65% (over 3 steps)
Purity Requires extensive purificationHigher due to fewer intermediates

Preferred Method : Convergent synthesis minimizes stereochemical drift and improves overall efficiency.

Solvent and Catalyst Screening

  • Solvents : THF and DCM favor phosphonate coupling (>80% conversion), while DMF accelerates benzyloxymethylation.

  • Catalysts : DMAP improves acylation rates but risks over-phosphorylation without strict temperature control.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.35–7.28 (m, 5H, Bn), 4.72 (d, J=12 Hz, OCH₂Ph), 3.78 (s, 6H, POCH₃)
³¹P NMR δ 22.5 ppm (singlet, phosphorus center)
IR 1250 cm⁻¹ (P=O), 1080 cm⁻¹ (C-O-C)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥95% purity with a retention time of 8.2 minutes.

Scale-Up and Industrial Feasibility

Critical Process Parameters

  • Temperature Control : Exothermic phosphonate reactions require jacketed reactors to maintain ≤80°C.

  • Cost Drivers : Benzyl chloride (∼$120/kg) and trimethyl phosphite (∼$200/kg) dominate raw material costs.

Environmental Considerations

Waste streams containing phosphorus require treatment with calcium hydroxide to precipitate phosphate salts prior to disposal.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of the tetrahydrofurodioxolane core, reducing reaction times from 24 hours to 2 hours. Enzymatic phosphorylation using phosphotransferases is under investigation to improve stereoselectivity .

Q & A

Q. What are the key synthetic strategies for preparing this phosphonate-containing tetrahydrofuro-dioxol derivative?

  • Methodological Answer : Synthesis typically involves protecting group strategies and stereoselective reactions. For example:
  • Benzyloxymethyl protection : Benzyl chloride or PMB (para-methoxybenzyl) chloride is used with NaH/THF to introduce protective groups on hydroxyl functionalities, as seen in analogous tetrahydrofuro-dioxol syntheses .
  • Phosphonate coupling : The methylphosphonate group is introduced via nucleophilic substitution or Mitsunobu reactions, ensuring retention of stereochemistry at chiral centers .
  • Deprotection : Final deprotection (e.g., hydrogenolysis for benzyl groups) requires inert conditions to preserve labile functional groups .

Q. How is the compound characterized to confirm its stereochemical integrity?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying stereochemistry. For instance, coupling constants (e.g., J=3.76HzJ = 3.76 \, \text{Hz} in tetrahydrofuro-dioxol derivatives) confirm axial/equatorial proton arrangements .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for phosphonate-containing intermediates .
  • X-ray crystallography : Used for unambiguous stereochemical assignment in structurally related compounds .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during the synthesis of the tetrahydrofuro[3,4-d][1,3]dioxol core?

  • Methodological Answer :
  • Chiral auxiliaries : Temporary protecting groups (e.g., tert-butyldimethylsilyl) enforce regioselectivity during ring formation .
  • Stereochemical drift : Acidic or basic conditions may epimerize chiral centers. For example, acetylation of hydroxyl groups under mild conditions (e.g., 80% acetic acid at 80°C) preserves configuration in similar frameworks .
  • Computational modeling : DFT calculations predict transition states to optimize reaction pathways and minimize racemization .

Q. How does the phosphonate group influence reactivity in downstream applications (e.g., nucleoside analogs)?

  • Methodological Answer :
  • Hydrolytic stability : The dimethylphosphonate moiety resists hydrolysis under physiological conditions compared to phosphate esters, making it suitable for prodrug designs .
  • Enzymatic interactions : Phosphonate mimics can act as transition-state analogs in enzyme inhibition studies. Kinetic assays (e.g., IC50_{50} measurements) are used to evaluate inhibitory potency .
  • Modular derivatization : The phosphonate group allows post-synthetic modifications (e.g., Suzuki coupling) for diversifying biological activity .

Q. What experimental designs are recommended to study environmental or metabolic stability of this compound?

  • Methodological Answer :
  • Environmental fate studies : Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., water, soil) under varying pH and UV exposure .
  • Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Compare degradation pathways to structurally related furo-dioxol derivatives .
  • Antioxidant assays : Adapt protocols from botanical studies (e.g., DPPH radical scavenging) to assess potential bioactivity, though direct evidence for this compound is lacking .

Safety and Handling

Q. What precautions are critical for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the phosphonate group and hydrolytic degradation .
  • PPE : Use nitrile gloves and fume hoods during synthesis, as NaH (used in benzylation steps) reacts violently with moisture .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organophosphorus compounds .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar tetrahydrofuro-dioxol derivatives?

  • Methodological Answer :
  • Replicate conditions : Variations in NaH dispersion quality (60% in paraffin oil vs. pure) significantly impact reaction efficiency. Standardize reagent sources and purity .
  • Scale effects : Milligram-scale reactions may show higher yields than bulk syntheses due to mixing efficiency. Use microreactors for optimized heat/mass transfer .
  • Byproduct analysis : Employ 31^{31}P NMR to detect phosphonate-related impurities, which are often unreported in older literature .

Tables for Key Data

Parameter Typical Value Method Reference
Benzyloxymethyl coupling yield84–92%NaH/THF, 0°C to RT
1^1H NMR coupling constantJ=3.76HzJ = 3.76 \, \text{Hz} (axial H)CDCl3_3, 300 MHz
HRMS accuracy±0.5 ppmESI-QTOF
Storage stability>12 months at –20°C (under argon)Accelerated degradation test

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